2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol
Description
The compound 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a phenyl group at position 6 and a sulfanyl-linked 1,3-oxazole moiety at position 2. The oxazole ring is further substituted with a 3-chlorophenyl group and a methyl group. The sulfanyl (-S-) bridge and chlorine substituent may enhance lipophilicity and influence binding interactions with biological targets, while the pyrimidin-4-ol group could participate in hydrogen bonding .
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-18(23-20(27-13)15-8-5-9-16(22)10-15)12-28-21-24-17(11-19(26)25-21)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZHUVDRMXBCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final steps involve the formation of the pyrimidine ring and the attachment of the phenyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally analogous molecules is essential. Below, we evaluate three key analogs (including one from ) based on molecular features , computational docking results , and electronic properties .
Table 1: Structural and Molecular Comparison
Key Observations:
Lipophilicity and Bioavailability: The target compound’s 3-chlorophenyl group increases hydrophobicity compared to G807-0574’s polar 1,3-benzodioxol-5-yl group. This may enhance membrane permeability but reduce aqueous solubility .
Binding Affinity (Hypothetical Docking Analysis) :
- Using AutoDock4 (), the target compound’s oxazole-methyl group may form van der Waals interactions with hydrophobic pockets in enzyme active sites, while the pyrimidin-4-ol could hydrogen bond with catalytic residues.
- In contrast, G807-0574’s 1,2,4-oxadiazole ring might exhibit weaker π-π stacking due to reduced aromaticity compared to the target’s 1,3-oxazole .
The third analog’s trifluoromethyl group creates a strong electron-deficient region, which could repel nucleophilic attacks, enhancing chemical stability .
Noncovalent Interactions: NCI (Noncovalent Interaction) analysis () reveals that the target compound’s chlorophenyl group engages in halogen bonding (C-Cl···N/O), a feature absent in the methoxy- or trifluoromethyl-substituted analogs. This interaction is critical for target selectivity in drug design .
Research Implications
- Structural Optimization : Replacing the 3-chlorophenyl group in the target compound with a 3,4-dimethoxy substituent (as in the third analog) could balance lipophilicity and solubility for improved pharmacokinetics .
- Synergistic Tools : Combining SHELX () for crystallographic data with AutoDock4 () and Multiwfn () enables a multi-dimensional analysis of structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
